

A Comparative Guide to Cross-Referencing Spectroscopic Data of 1-Ethyl-2- methylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-2-methylcyclohexane*

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This guide provides a detailed comparison of spectroscopic data for **1-Ethyl-2-methylcyclohexane**, cross-referencing information from various public databases. It is intended for researchers, scientists, and drug development professionals who rely on accurate spectral identification of chemical compounds. This document presents available data for the target compound and its stereoisomers (cis- and trans-**1-Ethyl-2-methylcyclohexane**) alongside a constitutional isomer, 1,1-Diethylcyclohexane, for comparative analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **1-Ethyl-2-methylcyclohexane** and its isomers. Data has been compiled from the NIST Chemistry WebBook and PubChem databases. Note that a ^1H NMR spectrum for the trans-isomer of **1-Ethyl-2-methylcyclohexane** and for 1,1-Diethylcyclohexane were not readily available in the searched public databases.

^1H NMR Spectral Data

Compound	Database Source	Chemical Shift (ppm) and Multiplicity
cis-1-Ethyl-2-methylcyclohexane	SpectraBase (via PubChem)	Data not explicitly provided in a table format, available as a spectrum image.
trans-1-Ethyl-2-methylcyclohexane	Not Available	Not Available
1,1-Diethylcyclohexane	Not Available	Not Available

¹³C NMR Spectral Data

Compound	Database Source	Chemical Shift (ppm)
1-Ethyl-2-methylcyclohexane	SpectraBase (via PubChem)[1]	11.8, 15.1, 21.0, 23.6, 26.6, 29.8, 32.9, 35.0, 41.9
cis-1-Ethyl-2-methylcyclohexane	SpectraBase (via PubChem)	Data not explicitly provided in a table format, available as a spectrum image.
1,1-Diethylcyclohexane	SpectraBase (via PubChem)[2]	8.2, 23.2, 26.6, 28.1, 35.8

Mass Spectrometry Data (Electron Ionization)

Compound	Database Source	Key m/z Peaks
1-Ethyl-2-methylcyclohexane	NIST	41, 55, 69, 83, 97 (base peak), 126 (molecular ion)
cis-1-Ethyl-2-methylcyclohexane	NIST	41, 55, 69, 83, 97 (base peak), 126 (molecular ion)
trans-1-Ethyl-2-methylcyclohexane	NIST	41, 55, 69, 83, 97 (base peak), 126 (molecular ion)
1,1-Diethylcyclohexane	SpectraBase (via PubChem)[2]	41, 55, 69, 83, 97, 111 (base peak), 140 (molecular ion)

Infrared (IR) Spectroscopy Data

Compound	Database Source	Key Absorptions (cm ⁻¹)
1-Ethyl-2-methylcyclohexane	NIST	~2950, 2920, 2850 (C-H stretch), 1450 (C-H bend), 1375
cis-1-Ethyl-2-methylcyclohexane	NIST	~2950, 2920, 2850 (C-H stretch), 1450 (C-H bend), 1375
trans-1-Ethyl-2-methylcyclohexane	NIST	~2950, 2920, 2850 (C-H stretch), 1450 (C-H bend), 1375
1,1-Diethylcyclohexane	SpectraBase (via PubChem)[2]	~2950, 2920, 2850 (C-H stretch), 1460 (C-H bend), 1375

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented above. Specific parameters may vary between different database entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) is used, typically operating at a proton resonance frequency of 300 MHz or higher.
- Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) and placed in an NMR tube.
- ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

- ^{13}C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Key parameters are similar to ^1H NMR but often require a larger number of scans due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

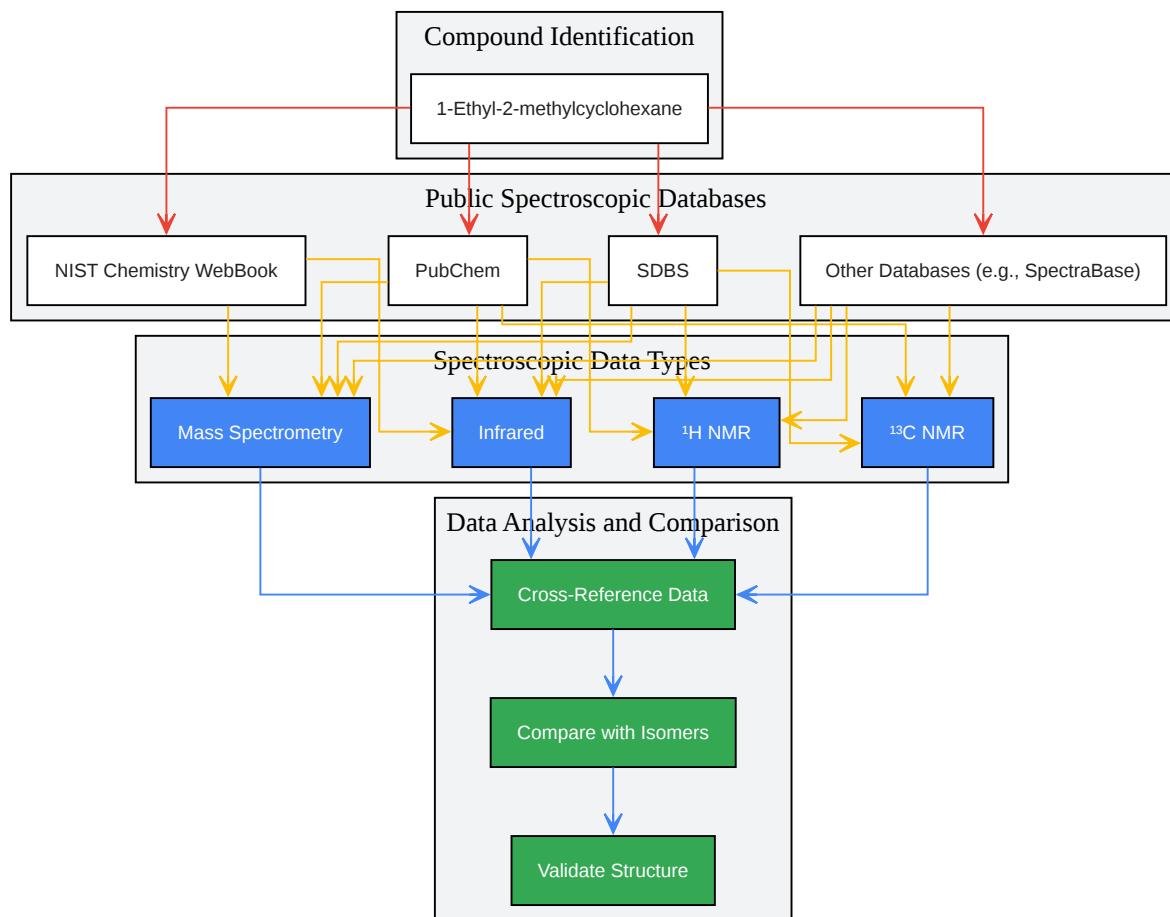
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is most commonly used.
- Sample Preparation: For liquids, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal. Gas-phase spectra are obtained by introducing the sample into a gas cell.
- Data Acquisition: The spectrometer passes infrared radiation through the sample. The detector measures the amount of light that is transmitted at each wavelength. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a chemical compound with public databases.



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Caption: Workflow for cross-referencing spectroscopic data.

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References

- 1. 1,1-Diethylcyclohexane | C10H20 | CID 12644944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
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